3-phenyl-N-(piperidin-4-yl)propanamide
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Overview
Description
3-Phenyl-N-(piperidin-4-yl)propanamide is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . . This compound is of significant interest in various fields of scientific research due to its structural properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 3-phenyl-N-(piperidin-4-yl)propanamide It is a major urinary metabolite of the opioid analgesic, fentanyl , suggesting that it may interact with opioid receptors in the body.
Pharmacokinetics
The ADME properties of This compound It is known to be a major urinary metabolite of fentanyl , suggesting it is excreted in the urine after metabolism
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known to be a thermal degradant , suggesting that heat could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that fentanyl and its analogs, including 3-Phenyl-N-(piperidin-4-yl)propanamide, can interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding to opioid receptors in the brain, which can lead to a variety of physiological effects .
Cellular Effects
It is known that fentanyl and its analogs can have profound effects on cellular processes . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fentanyl and its analogs exert their effects at the molecular level by binding to opioid receptors in the brain . This binding can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that fentanyl and its analogs can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that fentanyl and its analogs can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that fentanyl and its analogs can interact with various enzymes and cofactors .
Transport and Distribution
It is known that fentanyl and its analogs can interact with various transporters and binding proteins .
Subcellular Localization
It is known that fentanyl and its analogs can be directed to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(piperidin-4-yl)propanamide typically involves the condensation of 4-anilino-N-phenethylpiperidine (4-ANPP) with propanoic acid . The reaction is facilitated by the presence of a base, such as a secondary amine, which helps in the formation of the amide bond . The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of catalysts and optimized reaction conditions are crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen, leading to the reduction of functional groups such as carbonyls to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-Phenyl-N-(piperidin-4-yl)propanamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Phenyl-N-(piperidin-4-yl)propanamide is structurally related to several other compounds, including:
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
Uniqueness
The uniqueness of this compound lies in its role as a major metabolite of fentanyl, making it a crucial compound for forensic and pharmacological studies . Its structural properties also make it a valuable reference standard in analytical chemistry .
Properties
IUPAC Name |
3-phenyl-N-piperidin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVAIZXVZZXCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.